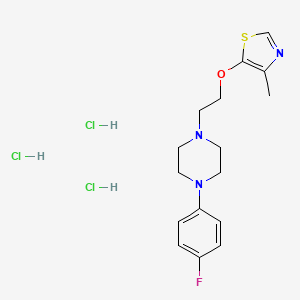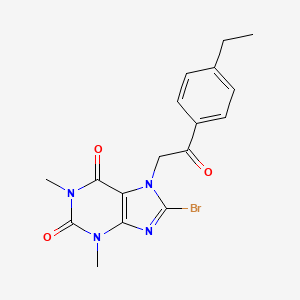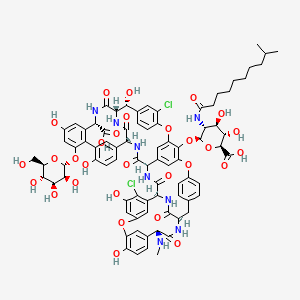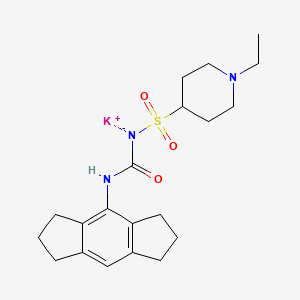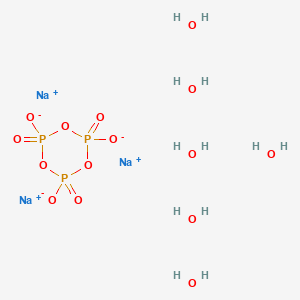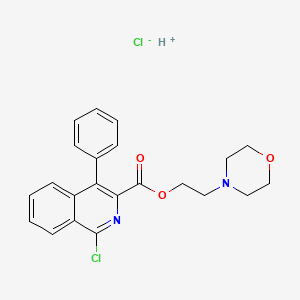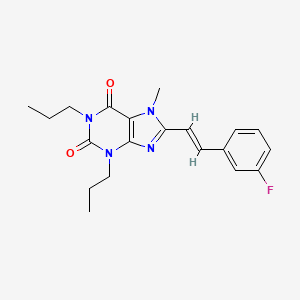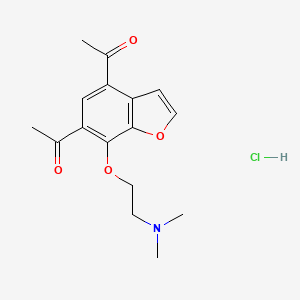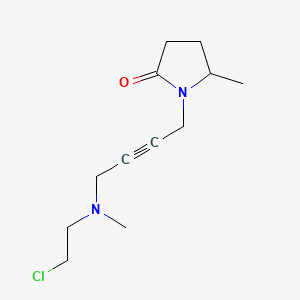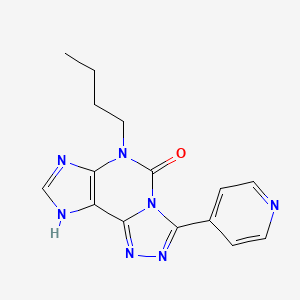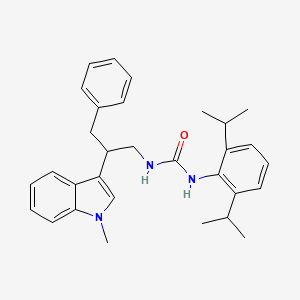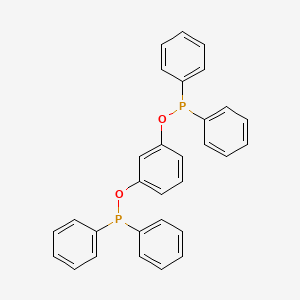
Pocop
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
POCOP is a type of pincer ligand, specifically a tridentate ligand that binds three sites on one plane of a metal complex. The term this compound is used both for the ligand, with the formula C₆H₄(OPPh₂)₂, and its complexes, with the formula C₆H₃(OPPh₂)₂]⁻ (Ph = C₆H₅). This compound forms complexes with one metal-carbon (aryl) bond and two phosphinite ligands .
Vorbereitungsmethoden
The parent POCOP ligand is prepared by treating resorcinol with chlorodiphenylphosphine. The reaction can be represented as follows :
C6H4(OH)2+2ClPPh2→C6H4(OPPh2)2+2HCl
This synthesis accommodates many substituents on phosphorus and results in higher yields than other PCP analogues. Industrial production methods often involve the direct reaction of the ligand with a nickel halide to form complexes like Ni(this compound)X (X = halide, alkyl, thiolate) .
Analyse Chemischer Reaktionen
POCOP undergoes various types of reactions, including:
Oxidation: this compound can form complexes with metals in different oxidation states.
Reduction: The ligand can stabilize reduced metal centers.
Substitution: this compound can participate in substitution reactions where ligands are exchanged.
Common reagents and conditions used in these reactions include chlorodiphenylphosphine for synthesis and nickel halides for complex formation. Major products formed from these reactions include nickel this compound complexes, which are used in various catalytic processes .
Wissenschaftliche Forschungsanwendungen
POCOP compounds have a wide range of applications in scientific research, particularly in catalysis. They are used in:
Chemistry: This compound ligands are employed in cross-coupling reactions, hydrogenation, and dehydrogenation processes.
Biology: The stability and reactivity of this compound complexes make them useful in studying biological systems and enzyme mimetics.
Medicine: this compound complexes are explored for their potential in drug development and as therapeutic agents.
Wirkmechanismus
The mechanism by which POCOP exerts its effects involves the coordination of the ligand to a metal center, forming a stable complex. The metal center can then participate in various catalytic cycles, acting as a Lewis acid to activate substrates towards nucleophilic attack. This mechanism is crucial in processes like hydroamination and hydrogenation .
Vergleich Mit ähnlichen Verbindungen
POCOP is compared with other pincer ligands such as PCP and RPCP ligands. While PCP ligands have a central arene flanked by two phosphines connected via a methylene group, this compound ligands have an oxygen atom connecting the phosphines. This difference in structure leads to variations in reactivity and stability. This compound ligands are known for their higher yields and easier synthesis compared to PCP analogues .
Similar compounds include:
PCP ligands: 2,6-(CH₂PR₂)₂C₆H₃
RPCP ligands: 2,6-(OPR₂)₂C₆H₃
These ligands share the tridentate coordination mode but differ in their electronic and steric properties .
Eigenschaften
CAS-Nummer |
279214-81-2 |
|---|---|
Molekularformel |
C30H24O2P2 |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
(3-diphenylphosphanyloxyphenoxy)-diphenylphosphane |
InChI |
InChI=1S/C30H24O2P2/c1-5-16-27(17-6-1)33(28-18-7-2-8-19-28)31-25-14-13-15-26(24-25)32-34(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H |
InChI-Schlüssel |
PFCIJALLGNUKRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC(=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


